
1,3-Dicyclohexylurea
Overview
Description
1,3-Dicyclohexylurea (DCU, C₁₃H₂₄N₂O, MW 224.34) is a urea derivative with two cyclohexyl substituents on the nitrogen atoms . It is a well-known byproduct of peptide synthesis when N,N′-dicyclohexylcarbodiimide (DCC) is used as a coupling agent . DCU is also a potent inhibitor of soluble epoxide hydrolase (sEH), with a Kᵢ of ~30 nM, and has been implicated in modulating cardiovascular and inflammatory pathways . Its presence in human serum and cerebrospinal fluid (CSF) has been reported, though endogenous sources remain under investigation .
Preparation Methods
1,3-Dicyclohexylurea can be synthesized through several methods:
Reaction of Cyclohexylamine and S,S-Dimethyl Dithiocarbonate: This method involves the reaction of cyclohexylamine with S,S-dimethyl dithiocarbonate, resulting in the formation of this compound.
Industrial Production: In industrial settings, this compound can be produced using anionic functional ionic liquids to absorb carbon dioxide, which then reacts with cyclohexylamine under mild conditions to yield the desired product.
Chemical Reactions Analysis
1,3-Dicyclohexylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: It can participate in substitution reactions with various reagents, resulting in the formation of substituted urea derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Inhibition of Soluble Epoxide Hydrolase (sEH)
DCU is recognized as a selective and potent inhibitor of sEH, an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular regulation. The inhibition of sEH by DCU leads to increased levels of EETs, promoting vasodilation and reducing blood pressure in hypertensive models.
- Case Study: In spontaneously hypertensive rats, DCU demonstrated significant antihypertensive effects when administered intraperitoneally. A study developed a nanosuspension formulation of DCU to overcome its poor aqueous solubility, facilitating oral and intravenous dosing while maintaining effective plasma levels above the sEH IC50 threshold .
Formulation Type | Administration Route | Efficacy |
---|---|---|
Nanosuspension | Oral/Intravenous | Effective in maintaining plasma levels for antihypertensive action |
Pharmacokinetic Studies
Pharmacokinetic (PK) studies have been critical in evaluating the absorption and distribution of DCU. Research indicates that while oral dosing presents challenges due to low bioavailability, subcutaneous administration has shown promise in achieving sustained therapeutic levels.
- Findings: A study concluded that subcutaneous delivery of DCU nanosuspension was suitable for future pharmacokinetic/pharmacodynamic (PK/PD) studies, providing better coverage compared to oral routes .
Toxicological Assessments
While primarily studied for its pharmacological benefits, DCU's environmental and toxicological implications have also been examined. It is noted that DCU is not a naturally occurring metabolite and is primarily detected in individuals exposed to it or its derivatives .
- Environmental Impact: Research has highlighted the potential risks associated with chemicals like DCU in hydraulic fracturing fluids, where it was identified as an intermediate compound. The toxicity profiles of such compounds are critical for assessing their environmental persistence and potential health risks .
Synthesis and Derivative Studies
The synthesis of DCU and its derivatives has been explored for various applications beyond pharmacology. For example, studies have focused on creating new derivatives with enhanced properties for specific applications.
- Synthesis Case Study: The preparation of 1-(4-bromobenzoyl)-1,3-dicyclohexylurea has been documented, showcasing the versatility of DCU as a precursor for developing novel compounds with targeted biological activities .
Summary of Findings
The applications of this compound extend across multiple domains within scientific research:
- Pharmacological Use: As a selective sEH inhibitor with significant antihypertensive effects.
- Toxicological Relevance: Understanding its environmental impact and potential health risks associated with exposure.
- Synthetic Versatility: Serving as a foundation for developing new chemical entities with enhanced biological activities.
Mechanism of Action
The primary mechanism of action of 1,3-dicyclohexylurea involves the inhibition of soluble epoxide hydrolase. This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids, which are biologically active metabolites of arachidonic acid. By inhibiting this enzyme, this compound increases the levels of epoxyeicosatrienoic acids, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following table summarizes key structural and functional differences between DCU and related compounds:
Spectroscopic and Physicochemical Properties
- NMR Data : DCU derivatives exhibit distinct ¹H-NMR shifts due to electron-withdrawing substituents (e.g., 4-bromobenzoyl in compound 5c: δ 7.82–7.25 ppm for aromatic protons ). Theoretical calculations (DFT) align with experimental spectra, confirming structural stability .
- IR Spectra : DCU shows characteristic urea C=O stretches at ~1640 cm⁻¹, while CYCLURON’s methyl groups reduce hydrogen-bonding intensity .
Natural Occurrence and Environmental Presence
Biological Activity
1,3-Dicyclohexylurea (DCU) is a compound that has garnered attention for its biological activity, particularly as a potent inhibitor of soluble epoxide hydrolase (sEH). This article provides an overview of the pharmacological properties, mechanisms of action, and relevant case studies regarding the biological activity of DCU.
DCU functions primarily as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs). EETs are metabolites derived from arachidonic acid and are known to have significant effects on cardiovascular and renal functions. The inhibition of sEH by DCU leads to increased levels of EETs, which possess vasodilatory properties that help maintain vascular tone, particularly in renal and coronary arteries .
Pharmacokinetics and Formulation
Due to its poor aqueous solubility, DCU poses challenges for effective dosing in vivo. Research has demonstrated that a nanosuspension formulation of DCU can enhance its bioavailability and pharmacokinetic profile. In studies involving spontaneously hypertensive rats, intraperitoneal administration of DCU resulted in significant reductions in systemic blood pressure. The pharmacokinetic evaluation indicated a biphasic log-linear curve with prolonged terminal half-life when administered via intravenous bolus .
Table 1: Pharmacokinetic Parameters of DCU
Administration Route | Dose (mg/kg) | Cmax (μg/mL) | Tmax (h) | Half-life (h) |
---|---|---|---|---|
IV Bolus | 3 | 0.024 | 0.5 | Prolonged |
Oral Suspension | 30 | Variable | 2 | Extended |
Nanosuspension | 10-30 | Improved | Variable | Improved |
Study 1: Anti-Hypertensive Effects
A study conducted on spontaneously hypertensive rats demonstrated that DCU effectively lowered blood pressure when administered intraperitoneally. The mechanism was linked to the inhibition of sEH, leading to increased EET levels. This study highlighted the potential of DCU as a therapeutic agent for hypertension .
Study 2: Biodegradation and Toxicity Assessment
In environmental studies, DCU was identified as a metabolite in hydraulic fracturing fluids. Research indicated that while DCU exhibits biological activity in mammalian systems, its presence in environmental samples raised concerns regarding toxicity and ecological impact. The compound was shown to affect microbial communities and posed risks related to cytotoxicity and genotoxicity in aquatic environments .
Toxicological Profile
The toxicological assessment of DCU indicates potential risks associated with its use, particularly in environmental contexts. Studies have shown that exposure to DCU can lead to significant cytotoxic effects on various cell types. For instance, research involving freshwater species demonstrated that DCU could cause DNA damage and chromosomal aberrations .
Table 2: Toxicological Effects of DCU
Study Focus | Organism | Effect Observed |
---|---|---|
Cytotoxicity | Nile tilapia | DNA damage and chromosomal aberrations |
Microbial Impact | Freshwater microbes | Altered community composition |
Developmental Toxicity | Snails | Impaired embryo development |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1,3-Dicyclohexylurea, and how do they influence experimental design?
- Answer : this compound (C₁₃H₂₄N₂O; molecular weight: 224.34 g/mol) is a solid with a melting point of 232–233°C. Its low solubility in water and ethanol necessitates dissolution in dimethyl sulfoxide (DMSO) with gentle warming (≥4.53 mg/mL). Researchers must account for its stability at -20°C during storage and use inert atmospheres to prevent degradation in synthetic workflows. Structural characterization via NMR (¹H/¹³C) and X-ray crystallography confirms the planar urea core and cyclohexyl chair conformations .
Q. How does this compound inhibit soluble epoxide hydrolase (sEH), and what experimental assays validate this activity?
- Answer : this compound binds competitively to sEH’s catalytic site with a Kᵢ of ~30 nM, blocking hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs). Validation involves:
- Fluorometric assays : Using cyano(2-methoxynaphthalen-6-yl)methyl trans-[(3-phenyloxyran-2-yl)methyl] carbonate as a substrate.
- IC₅₀ determination : Kinetic measurements under physiological pH (7.4) and temperature (37°C).
- Selectivity screening : Testing against related hydrolases (e.g., microsomal epoxide hydrolase) to confirm specificity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer :
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing and dissolution due to dust formation.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (UN 3077, Class 9 environmental hazard).
- First aid : For inhalation, move to fresh air; for ingestion, rinse mouth and consult a physician immediately .
Q. What synthetic routes are commonly employed to produce this compound?
- Answer : The primary method involves:
Carbodiimide-mediated coupling : Reacting cyclohexylamine with 1,1’-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.
Yields typically range from 60–75%, with purity confirmed via HPLC (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in detecting this compound in human serum samples?
- Answer : Contradictions arise from variable concentrations (≤10 μg/L) and sporadic occurrence. Mitigation strategies include:
- Isotope dilution : Using deuterated this compound as an internal standard in LC-MS/MS.
- Contamination controls : Screening lab materials (e.g., plasticware) for synthesis byproducts.
- Multi-center validation : Replicating findings across independent cohorts to distinguish endogenous production from artifacts .
Q. What computational methods predict the electronic and spectroscopic properties of this compound derivatives?
- Answer :
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps and dipole moments for derivatives like 1-(4-bromobenzoyl)-1,3-dicyclohexylurea.
- Molecular docking : Simulates binding affinities to sEH using AutoDock Vina.
- Retention index (RI) modeling : Predicts HPLC elution times via algorithms trained on structural descriptors (e.g., Ecom50 values) .
Q. What experimental evidence supports endogenous biosynthesis of this compound in mammals?
- Answer : Hypothesis-driven approaches include:
- Isotopic labeling : Administering ¹³C-cyclohexylamine to rodents and tracking incorporation via high-resolution mass spectrometry.
- Metabolomic profiling : Comparing DCU levels in wild-type vs. sEH-knockout models to identify enzymatic pathways.
- Cross-species analysis : Detecting DCU in plants (e.g., Portulaca oleracea) and mammals to trace conserved biosynthetic routes .
Q. How does this compound’s inhibition of sEH intersect with cancer metastasis pathways?
- Answer : sEH inhibition elevates EETs, which enhance tumor angiogenesis and metastasis in rodent models. Researchers should:
Assay metastatic potential : Use tail-vein injection models (e.g., B16F10 melanoma cells in mice) treated with DCU.
Biomarker profiling : Measure plasma EETs (e.g., 14,15-EET) and pro-metastatic cytokines (IL-6, VEGF) via ELISA.
Dose-response studies : Establish thresholds where DCU’s anti-inflammatory effects outweigh pro-metastatic risks .
Q. What analytical techniques differentiate this compound from structural analogs in complex matrices?
- Answer :
- High-resolution mass spectrometry (HR-MS) : Resolves exact mass differences (e.g., DCU vs. 1,3-diphenylurea; Δm/z = 12.07).
- Tandem MS/MS : Fragmentation patterns (e.g., loss of cyclohexyl groups at m/z 224 → 98).
- Nuclear Overhauser Effect (NOE) NMR : Identifies spatial proximity of cyclohexyl protons in urea derivatives .
Q. How can researchers optimize this compound’s pharmacokinetic profile for in vivo studies?
- Answer : Strategies include:
- Prodrug design : Synthesizing ester derivatives to enhance aqueous solubility.
- Nanoparticle encapsulation : Using liposomes or PLGA nanoparticles to improve bioavailability.
- Pharmacokinetic (PK) modeling : Measuring plasma half-life (t₁/₂) and tissue distribution in rodents via LC-MS/MS .
Properties
IUPAC Name |
1,3-dicyclohexylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFXKUOMJKEIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062366 | |
Record name | 1,3-Dicyclohexylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
Record name | N,N'-Dicyclohexylurea | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15765 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2387-23-7 | |
Record name | N,N′-Dicyclohexylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2387-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dicyclohexylurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002387237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dicyclohexylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dicyclohexylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Urea, N,N'-dicyclohexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Dicyclohexylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dicyclohexylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-DICYCLOHEXYLUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV7823VVIM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.